5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide
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Overview
Description
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol . This compound is characterized by the presence of a cyano group, an ethyl group, a methyl group, and a pyridine-3-sulfonamide moiety. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Scientific Research Applications
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Preparation Methods
The synthesis of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of pyridine-3-sulfonamide with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or sulfonamide group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Mechanism of Action
The mechanism of action of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group and sulfonamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide can be compared with other similar compounds such as:
5-Cyano-N-ethyl-N-methylpyridine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position instead of the 3-position.
5-Cyano-N-ethyl-N-methylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.
5-Cyano-N-ethyl-N-methylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of the sulfonamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-3-12(2)15(13,14)9-4-8(5-10)6-11-7-9/h4,6-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOLKJMDYUZTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CN=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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